![molecular formula C36H32N6O2S2 B2540447 2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone CAS No. 496775-73-6](/img/structure/B2540447.png)
2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule featuring multiple triazole rings and phenyl groups, which are connected through sulfanyl linkages. Triazole derivatives are known for their wide range of applications, including medicinal chemistry due to their biological activities. The presence of phenacylsulfanyl groups suggests potential reactivity and interaction with other chemical entities, possibly through redox processes or as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of related triazole compounds has been explored in various studies. For instance, the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids involves the use of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials, which are then cyclopropanated and further processed to yield the desired sulfanyl-substituted products . Similarly, the synthesis of 2-alkyl/arylalkyl/phenacylsulfanyl-1-thia-3,3a,10-triaza-pentaleno[1,2-b]naphthalene-4,9-dione is achieved by condensation of 2.3-dichloronaphthoquinone with thiadiazol-2-amine derivatives . These methods could potentially be adapted for the synthesis of the compound , given the structural similarities.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole . This method provides detailed information about the arrangement of atoms within the crystal lattice and can be complemented by computational studies, such as density functional theory (DFT), to analyze intermolecular interactions.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including novel elimination reactions as seen with sulfoxides bearing heteroaromatics . The generation of thioaldehydes and subsequent trapping with dienes to form thiapyran oxides indicates the potential for the compound to participate in similar unexpected reactions, possibly leading to new ring systems or functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives and related compounds can be inferred from their structural features and previous studies. For example, the sulfonamide-derived compounds exhibit specific magnetic susceptibility and conductivity measurements, which are indicative of their bonding nature and possible geometries in transition metal complexes . These properties, along with spectral data (IR, NMR, mass spectrometry), are crucial for understanding the behavior of the compound in various environments and its potential applications.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with triazole and thiadiazole scaffolds have demonstrated significant antimicrobial activity. For instance, derivatives of benzoxazole have been screened against Candida strains, showcasing anti-Candida albicans activity and indicating a potential for antifungal applications. These compounds act through pleiotropic mechanisms, affecting sterol content, inhibiting membrane transport processes, and perturbing mitochondrial respiration (Staniszewska et al., 2021). Similarly, thiadiazole derivatives have been synthesized and exhibited in vitro antituberculosis activity, with some compounds showing significant efficacy against Mycobacterium tuberculosis, suggesting a potential role in developing antituberculosis agents (Chitra et al., 2011).
Synthesis and Chemical Reactivity
The synthetic versatility of compounds containing triazole, thiadiazole, and related heterocycles has been explored in various contexts. For example, the synthesis of sulfanyl-1-aminocyclopropanecarboxylic acids from oxazolones indicates a rich chemistry in constructing complex molecules with potential pharmacological applications (Clerici et al., 1999). Additionally, the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid and their evaluation for antimicrobial activity further demonstrate the potential of these scaffolds in medicinal chemistry (Hussain et al., 2008).
Propriétés
IUPAC Name |
2-[[5-[4-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O2S2/c43-31(27-15-5-1-6-16-27)25-45-35-39-37-33(41(35)29-19-9-3-10-20-29)23-13-14-24-34-38-40-36(42(34)30-21-11-4-12-22-30)46-26-32(44)28-17-7-2-8-18-28/h1-12,15-22H,13-14,23-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAHRMVMVVKGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


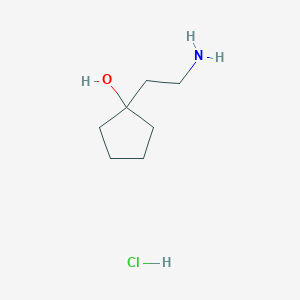
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)
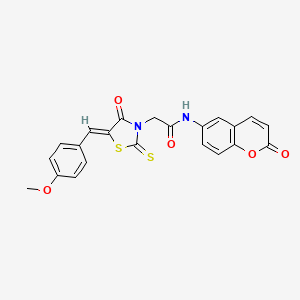
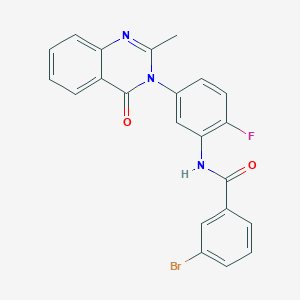
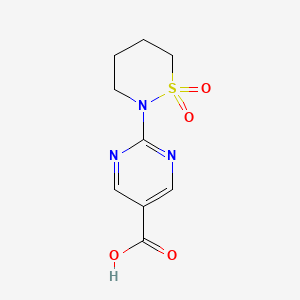

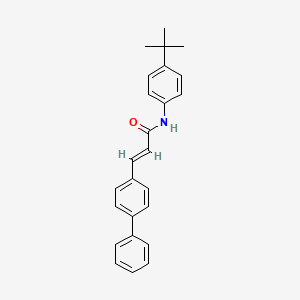
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)
![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)
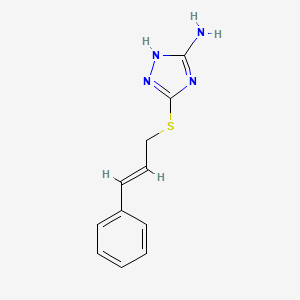

![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)